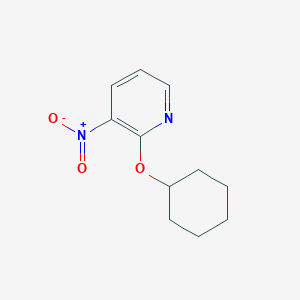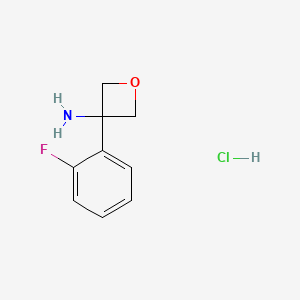
3,4,6-Tri-O-acétyl-2-désoxy-2-phtalimido-β-D-glucopyranosyl 2,2,2-trichloroacétimidate
Vue d'ensemble
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate is a complex organic compound often used in glycosylation reactions. This compound is a derivative of glucose and is utilized in the synthesis of glycosides, which are essential in various biological and chemical processes.
Applications De Recherche Scientifique
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycoproteins and glycolipids.
Medicine: Utilized in the development of glycosylated drugs and therapeutic agents.
Industry: Applied in the production of bioactive compounds and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to form 3,4,6-Tri-O-acetyl-D-glucopyranose.
Introduction of Phthalimido Group: The 2-deoxy position is modified by introducing a phthalimido group, resulting in 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose.
Formation of Trichloroacetimidate: The final step involves the reaction of the modified glucose derivative with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to form 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate undergoes several types of chemical reactions:
Glycosylation: This compound is primarily used in glycosylation reactions to form glycosidic bonds with various acceptor molecules.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the acetyl and phthalimido protecting groups.
Substitution: The trichloroacetimidate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Glycosylation: Typically performed in the presence of a Lewis acid catalyst such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.
Major Products Formed
Glycosylation: Glycosides with various aglycone moieties.
Hydrolysis: Deprotected glucose derivatives.
Substitution: Compounds with substituted trichloroacetimidate groups.
Mécanisme D'action
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate involves the formation of glycosidic bonds through glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by the acceptor molecule. This results in the formation of a new glycosidic bond, with the release of trichloroacetamide as a byproduct.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranosyl 2,2,2-Trichloroacetimidate
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-mannopyranosyl 2,2,2-Trichloroacetimidate
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate is unique due to its specific configuration and protecting groups, which make it highly effective in glycosylation reactions. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications.
Propriétés
IUPAC Name |
[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N2O10/c1-9(28)33-8-14-16(34-10(2)29)17(35-11(3)30)15(20(36-14)37-21(26)22(23,24)25)27-18(31)12-6-4-5-7-13(12)19(27)32/h4-7,14-17,20,26H,8H2,1-3H3/t14-,15-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXBNNTESGIBS-WNSDDWSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693706 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-67-8 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)
![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)




![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)

